2-Amino-3-methylphenol

Physicochemical property Ionization state Formulation pH

Researchers requiring isomerically pure 2-Amino-3-methylphenol for oxidative hair dye formulations or azo dye synthesis face color inconsistency when using other methylaminophenol isomers. This ≥99% HPLC grade compound provides the specific 2,3-substitution pattern essential for vibrant warm tones and reliable coupling chemistry. • ≥99% purity by HPLC minimizes batch-to-batch color variation in cosmetic formulations. • Regioselective reactivity profile proven in biomimetic iron-catalyzed oxidative transformations. • Versatile building block for Schiff base ligands (Heck/Suzuki catalysis) and benzoxazinone antimicrobials.

Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
CAS No. 2835-97-4
Cat. No. B031084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-methylphenol
CAS2835-97-4
Synonyms2-Amino-3-methylphenol;  2-Amino-3-hydroxytoluene;  2-Hydroxy-3-methylaniline;  2-Hydroxy-6-methylaniline;  3-Methyl-2-aminophenol
Molecular FormulaC7H9NO
Molecular Weight123.15 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)O)N
InChIInChI=1S/C7H9NO/c1-5-3-2-4-6(9)7(5)8/h2-4,9H,8H2,1H3
InChIKeyFEDLEBCVFZMHBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-methylphenol (CAS 2835-97-4) Procurement Guide: Chemical Profile and Substitution Risks


2-Amino-3-methylphenol (2-Amino-m-cresol) is an ortho-aminophenol derivative with the molecular formula C7H9NO and a molecular weight of 123.15 g/mol. The compound exists as a white to light brown crystalline powder with a melting point of 149-152 °C [1]. It is classified as a fine chemical intermediate and is commercially available with a purity of ≥99.0% (HPLC) . Its structure features an amino group (-NH2) and a hydroxyl group (-OH) on a benzene ring with a methyl substituent at the 3-position, creating a bifunctional reactivity profile that distinguishes it from other methylaminophenol isomers .

Why 2-Amino-3-methylphenol (CAS 2835-97-4) Cannot Be Interchanged with Other Methylaminophenol Isomers


Despite sharing the same molecular formula (C7H9NO) and molecular weight (123.15 g/mol), the four common methylaminophenol isomers—2-Amino-3-methylphenol, 2-Amino-4-methylphenol, 2-Amino-5-methylphenol, and 3-Amino-2-methylphenol—exhibit substantial differences in physicochemical properties, electronic structure, and chemical reactivity. These differences arise from the relative positions of the amino, hydroxyl, and methyl substituents on the aromatic ring, which influence electron density distribution, hydrogen bonding capacity, and steric accessibility. In oxidative hair dye formulations, the substitution pattern directly determines the hue, intensity, and wash fastness of the developed color [1]. In synthetic chemistry applications, the regioselectivity of C-C bond cleavage reactions catalyzed by biomimetic iron complexes varies dramatically among isomers, with 2-Amino-4-methylphenol demonstrating the fastest reactivity and 2-Amino-3-methylphenol exhibiting an intermediate profile [2]. These performance-critical differences render simple isomer substitution scientifically invalid and commercially risky.

Quantitative Differentiation Evidence for 2-Amino-3-methylphenol (CAS 2835-97-4) vs. Isomeric Analogs


pKa (Acid Dissociation Constant) Comparison Among Methylaminophenol Isomers

The pKa value of 2-Amino-3-methylphenol is 10.465 [1]. This value is higher than that of 2-Amino-4-methylphenol (pKa = 10.06) [2] and 2-Amino-5-methylphenol (pKa = 9.87) , but comparable to 3-Amino-2-methylphenol (pKa = 10.36) . The higher pKa indicates a weaker acid and stronger conjugate base, affecting the compound's ionization state and nucleophilicity at formulation pH. In oxidative hair dye systems operating at alkaline pH (typically 9-10), differences in pKa among isomers translate to variations in the concentration of the reactive deprotonated species, directly impacting coupling efficiency and color yield.

Physicochemical property Ionization state Formulation pH

Melting Point Comparison Among Methylaminophenol Isomers

2-Amino-3-methylphenol exhibits a melting point range of 149-152 °C . This is significantly higher than that of 2-Amino-4-methylphenol (133-139 °C) and 3-Amino-2-methylphenol (127-133 °C) [1], but lower than that of 2-Amino-5-methylphenol (160-162 °C) [2]. The distinct melting point serves as a critical quality control parameter for identity confirmation and purity assessment. In procurement and inventory management, the 149-152 °C range allows for unambiguous differentiation from isomeric contaminants that may arise during synthesis or storage.

Purity assessment Thermal stability Processing condition

Aqueous Solubility Profile and Its Implications for Formulation Compatibility

2-Amino-3-methylphenol exhibits moderate aqueous solubility , contrasting with 2-Amino-4-methylphenol which is only slightly soluble (<1 mg/mL at 20 °C) [1], 2-Amino-5-methylphenol which is freely soluble in water [2], and 3-Amino-2-methylphenol which is insoluble in water but soluble in organic solvents . This intermediate solubility profile positions 2-Amino-3-methylphenol uniquely for applications requiring a balance between aqueous processability and controlled precipitation or extraction behavior. In oxidative hair dye formulations, the moderate water solubility facilitates uniform distribution in the dye base while maintaining sufficient lipophilicity (LogP = 1.35) [3] for effective penetration into the keratin fiber.

Formulation Solubility Process compatibility

Reactivity Profile in Biomimetic Iron(II)-Mediated Oxidative C-C Bond Cleavage

In a systematic study of substituted 2-aminophenolates coordinated to biomimetic iron(II) complexes, 2-Amino-3-methylphenolate (3-Me-HAP) underwent oxidative C-C bond cleavage upon reaction with dioxygen [1]. In contrast, the unsubstituted 2-aminophenolate (2-HAP) produced 2-amino-3H-phenoxazin-3-one via auto-oxidation rather than C-C bond cleavage, while the 4-methyl-substituted analog (4-Me-HAP) displayed the fastest C-C bond cleavage reactivity among the methylated isomers tested. The 3-methyl substitution pattern results in an intermediate reactivity profile, providing a balance between stability and catalytic turnover that may be advantageous in applications requiring controlled oxidative degradation pathways.

Coordination chemistry Catalysis Reaction selectivity

Optimal Application Scenarios for 2-Amino-3-methylphenol (CAS 2835-97-4) Based on Quantitative Differentiation Evidence


Oxidative Hair Dye Formulations Requiring Warm-Tone Color Development

2-Amino-3-methylphenol is a primary intermediate in oxidative hair dye systems, where its specific substitution pattern enables the formation of vibrant, warm-toned shades with good color fastness [1]. The compound's moderate aqueous solubility facilitates homogeneous distribution in the alkaline dye base (pH 9-10), while its pKa of 10.465 ensures an appropriate concentration of the reactive deprotonated species for efficient coupling with developer molecules. The ≥99.0% (HPLC) purity specification minimizes batch-to-batch color variation, a critical requirement for commercial cosmetic formulations [2].

Synthesis of Azo Dyes for Textile and Printing Applications

As an intermediate in azo dye synthesis, 2-Amino-3-methylphenol serves as a diazo component that, upon diazotization and coupling with appropriate coupling components, yields dyes with specific coloristic properties [1]. The compound's distinct melting point (149-152 °C) and purity profile enable precise stoichiometric control during diazotization reactions, while its moderate water solubility facilitates aqueous reaction processing and subsequent product isolation.

Preparation of Benzooxazinonyl-propanoate Antimicrobial Derivatives

2-Amino-3-methylphenol is employed as a reactant in the synthesis of benzooxazinonyl-propanoates, a class of compounds with documented antimicrobial activity [3]. The ortho-aminophenol structure provides the requisite 1,2-amino-hydroxyl functionality for benzoxazinone ring formation. The compound's intermediate reactivity profile in oxidative transformations, as demonstrated in biomimetic iron complex studies [4], may be advantageous for achieving controlled cyclization yields without over-oxidation side reactions.

Synthesis of Iminophosphine (PN) Ligands for Palladium-Catalyzed Cross-Coupling

2-Amino-3-methylphenol reacts with 2-(diphenylphosphino)benzaldehyde to form iminophosphine (PN) ligands, which serve as crucial components in palladium complexes for Heck and Suzuki C-C coupling reactions . The bifunctional nature of the compound—combining an amino group for imine formation and a phenolic hydroxyl for potential metal coordination—makes it a versatile building block for ligand design. The higher pKa relative to 2-Amino-4-methylphenol and 2-Amino-5-methylphenol may influence the electronic properties of the resulting ligand and consequently the catalytic activity of the metal complex.

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